Beta-alanine 15N
Overview
Description
Beta-alanine 15N: is a non-essential amino acid that has been isotopically labeled with nitrogen-15. This labeling allows for detailed studies in various scientific fields, including chemistry, biology, and medicine. Beta-alanine itself is known for its role in producing carnosine, which helps buffer lactic acid in muscles, thereby enhancing athletic performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Beta-alanine can be synthesized through the decarboxylation of aspartic acid using aspartate decarboxylase.
Biotechnological Methods: Advances in biotechnology have enabled the production of beta-alanine using engineered microorganisms.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-alanine can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions involving beta-alanine are rare.
Substitution: Beta-alanine can participate in substitution reactions, particularly in the formation of peptides and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents.
Reducing Agents: Sodium borohydride and other common reducing agents.
Substitution Reagents: Various amino acids and peptide coupling reagents.
Major Products
Carnosine: Formed by the reaction of beta-alanine with histidine.
Peptides: Various peptides can be synthesized using beta-alanine as a building block.
Scientific Research Applications
Chemistry
Isotopic Labeling: Beta-alanine 15N is used in nuclear magnetic resonance (NMR) studies to investigate molecular structures and dynamics.
Biology
Metabolic Studies: Used to trace metabolic pathways and understand the role of beta-alanine in various biological processes.
Medicine
Drug Development: This compound is employed in the development of new pharmaceuticals, particularly those targeting muscle function and fatigue.
Industry
Nutritional Supplements: Used in the formulation of supplements aimed at enhancing athletic performance.
Mechanism of Action
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Gamma-aminobutyric acid (GABA): Another amino acid that acts as a neurotransmitter but does not have the same buffering capacity as beta-alanine.
Uniqueness
Carnosine Production: Beta-alanine’s unique ability to produce carnosine sets it apart from other amino acids.
Buffering Capacity: Its role in buffering lactic acid during exercise is a distinctive feature.
Properties
IUPAC Name |
3-(15N)azanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-AZXPZELESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[15NH2])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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